molecular formula C11H9N3O B12297041 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12297041
M. Wt: 199.21 g/mol
InChI Key: JFOFYKFNCURBGZ-UHFFFAOYSA-N
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Description

Table 1: Nomenclature Comparison

Convention Name Context
IUPAC This compound Systematic naming
Tautomeric variant 3-oxo-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile Keto-form emphasis
Simplified 3-methyl-5-hydroxy-1-phenylpyrazole-4-carbonitrile Non-priority numbering

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉N₃O derives from:

  • 11 carbon atoms : 6 from the phenyl group, 2 from the pyrazole ring, 1 from the methyl group, 1 from the carbonitrile group, and 1 from the hydroxyl group.
  • 9 hydrogen atoms : 5 from the phenyl group, 3 from the methyl group, and 1 from the hydroxyl group.
  • 3 nitrogen atoms : 2 from the pyrazole ring and 1 from the carbonitrile group.
  • 1 oxygen atom : From the hydroxyl group.

The molecular weight calculates to 199.21 g/mol , consistent with high-resolution mass spectrometry data . Isotopic distribution analysis shows a base peak at m/z 199.08 (M⁺), with minor fragments at m/z 170.06 (M⁺–CN) and m/z 144.04 (M⁺–C₆H₅) .

Table 2: Molecular Composition

Component Contribution to Formula Atomic Count
Pyrazole ring C₃H₃N₂ 3C, 3H, 2N
Phenyl group C₆H₅ 6C, 5H
Methyl group CH₃ 1C, 3H
Carbonitrile group CN 1C, 1N
Hydroxyl group OH 1O, 1H

Structural Isomerism and Tautomeric Considerations

The compound exhibits structural isomerism and tautomerism , influenced by substituent positioning and resonance stabilization:

Positional Isomerism

Alternative arrangements of substituents on the pyrazole ring yield isomers such as:

  • 4-hydroxy-3-methyl-1-phenyl-1H-pyrazole-5-carbonitrile (hydroxyl at position 4)
  • 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (methyl and phenyl groups swapped)

These isomers are distinguishable via nuclear magnetic resonance (NMR) spectroscopy, particularly through 1H–15N coupling constants .

Tautomerism

The 5-hydroxy group participates in keto-enol tautomerism , creating equilibrium between two forms:

  • Enol form : this compound
  • Keto form : 3-oxo-5-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

The enol form dominates in polar solvents due to intramolecular hydrogen bonding between the hydroxyl and carbonitrile groups, as evidenced by infrared (IR) absorption bands at 3200–3400 cm⁻¹ (O–H stretch) and 2220 cm⁻¹ (C≡N stretch) . In nonpolar solvents, the keto form becomes more prevalent, characterized by a carbonyl IR peak at 1680–1700 cm⁻¹ .

Table 3: Tautomeric Stability

Form Stabilizing Factors Dominant Environment
Enol Intramolecular H-bonding, resonance Polar solvents (e.g., H₂O)
Keto Conjugative stabilization Nonpolar solvents (e.g., hexane)

X-ray crystallography confirms the enol form’s solid-state structure, with a planar pyrazole ring and a dihedral angle of 85.3° between the phenyl and pyrazole planes .

Resonance and Aromaticity

The pyrazole ring maintains aromaticity via a 6π-electron system, with resonance structures delocalizing electrons across N1–C2–N3–C4–C5. The carbonitrile group withdraws electron density, polarizing the ring and enhancing the hydroxyl group’s acidity (predicted pKa ≈ 8.2) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-10(7-12)11(15)14(13-8)9-5-3-2-4-6-9/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOFYKFNCURBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Intermediate III

  • Reactants: 1-Acetoacetyl-4-Boc-piperidine + phenylhydrazine
  • Solvent: C1–C6 fatty alcohols (e.g., ethanol)
  • Conditions: Reflux for 2–3 hours
  • Intermediate III Yield: 90%.

Step 2: Cyclization to Target Compound

  • Reactants: Intermediate III + Lawesson’s reagent
  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: Pyridine or triethylamine
  • Conditions: 50–55°C for 12 hours
  • Final Yield: 86% after Boc deprotection.

Advantages

  • Scalable for industrial production.
  • High purity (>95%) without chromatography.

Mechanochemical Synthesis Using Green Catalysts

Recent advances employ Fe₃O₄@SiO₂@Tannic acid nanoparticles as recyclable catalysts for one-pot syntheses. This method avoids toxic solvents and reduces reaction times.

Procedure

  • Reactants: Azo-linked aldehyde + malononitrile + phenylhydrazine
  • Catalyst Loading: 0.1 g per mmol substrate
  • Conditions: Ball milling at 25 Hz, room temperature
  • Yield: 85–95% in 10–25 minutes.

Environmental Impact

  • Catalyst reused six times with <5% efficiency loss.
  • E-factor (waste/product ratio): 0.3, aligning with green chemistry principles.

Hydrolytic Cleavage of Condensation Products

An alternative route involves hydrolyzing trimethyl orthoacetate adducts. For example, 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol reacts with trimethyl orthoacetate under acidic conditions, followed by hydrolysis to introduce the hydroxyl group.

Key Data

  • Reagent: Trimethyl orthoacetate
  • Acid Catalyst: HCl/H₂O (50/50)
  • Yield: 59.7% after recrystallization.

Limitations

  • Lower yield compared to cyclocondensation.
  • Requires stringent pH control during hydrolysis.

Comparison of Synthetic Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Cyclocondensation 80–87 3–5 hours High Moderate (solvent use)
Multi-Step Synthesis 86 15–18 hours Industrial Low (recyclable solvents)
Mechanochemical 85–95 10–25 minutes Lab-scale Very low
Hydrolytic Cleavage 59.7 6–8 hours Moderate High (acid waste)

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Position 5: Hydroxyl (target compound) vs. amino () or sulfanyl () groups. The hydroxyl group is more acidic (pKa ~8–10) compared to amino (pKa ~9–11) or thiol (pKa ~10–12), influencing solubility and metal coordination .
  • Position 1 : Phenyl (target compound) vs. acylated () or methyl () groups. Phenyl substituents favor aromatic interactions in biological targets, while acylated groups may confer metabolic stability .

Physicochemical Properties

Property This compound 5-Amino-1-(tetrazolylthio-propanoyl)-3-phenyl analog 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl analog
Melting Point (°C) Not reported (predicted >200 due to H-bonding) 173.1 Not reported (likely <200 due to lipophilicity)
Solubility Moderate in polar solvents (e.g., DMSO) Low (lipophilic substituents) Very low (chlorophenyl enhances hydrophobicity)
Stability Acid-sensitive (hydroxyl deprotonation) Stable under acidic conditions Oxidatively sensitive (sulfanyl group)

Notes: The hydroxyl group in the target compound may reduce thermal stability compared to amino analogs but improves crystallinity .

Biological Activity

5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 139347-67-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of anti-inflammatory, antimicrobial, and antitumor research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₁H₉N₃O
Molecular Weight199.21 g/mol
CAS Number139347-67-4
Purity≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In a study assessing its impact on inflammation-related pathways, this compound exhibited a notable reduction in pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha Production
In a controlled experiment, macrophages treated with this compound showed a decrease in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 40% compared to untreated controls. This suggests that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Antitumor Activity

The potential antitumor activity of this compound has been explored through various assays. Preliminary results indicate that the compound can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF7 (breast cancer)12.8
A549 (lung cancer)18.6

These results highlight the compound's potential as an antitumor agent, warranting further investigation into its mechanisms of action.

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. A structure–activity relationship analysis indicates that modifications to the phenyl ring or carbonitrile group can enhance biological potency.

Table 3: Structure–Activity Relationship Insights

ModificationEffect on Activity
Para-substitution on phenylIncreased potency
Hydroxyl group presenceEnhanced solubility

This SAR analysis provides valuable insights for optimizing the compound's efficacy through chemical modifications.

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